4-[(3,4-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
Description
4-[(3,4-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a piperidine ring, and a difluorophenyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
[4-[(3,4-difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O2/c18-14-5-4-13(10-15(14)19)11-20-8-9-23-16(12-20)17(22)21-6-2-1-3-7-21/h4-5,10,16H,1-3,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKGVUFXDJWHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the morpholine and piperidine intermediates. One common method involves the Mannich condensation reaction, where formaldehyde, morpholine, and a suitable ketone are reacted to form the morpholine intermediate . This intermediate is then coupled with a piperidine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-[(3,4-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It may also serve as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the design of molecules targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3,4-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- Methyl-di-morpholin-4-yl-thiophen-2-yl-phosphonium, iodide
Uniqueness
What sets 4-[(3,4-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine apart from similar compounds is its unique combination of a difluorophenyl group with morpholine and piperidine rings. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Biological Activity
4-[(3,4-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine, identified by its CAS number 2415624-04-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C17H22F2N2O2
- Molecular Weight: 324.36 g/mol
- Structure: The compound features a morpholine ring substituted with a piperidine carbonyl and a difluorophenyl group, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been evaluated for its inhibitory effects on various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against human cancer cells, particularly in the following contexts:
- Cell Line Testing:
- HCT116 (Colon Cancer): The compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation.
- KMS-12 BM (Multiple Myeloma): Demonstrated moderate cellular potency.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HCT116 | 0.64 | Antiproliferative |
| KMS-12 BM | 1.4 | Moderate potency |
The mechanism through which this compound exerts its effects appears to be multifaceted:
- Inhibition of Key Enzymes: The compound has been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis: Studies indicate that it may promote apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the difluorophenyl and piperidine moieties significantly affect its biological activity. For example:
- Fluorine Substitution: The presence of fluorine atoms enhances lipophilicity and potentially increases binding affinity to target proteins.
- Piperidine Modifications: Variations in the piperidine structure can lead to changes in potency and selectivity against specific cancer types.
Study 1: Efficacy Against Colon Cancer
A study evaluated the efficacy of this compound in a mouse model of colon cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.
Study 2: Safety Profile Assessment
Further investigations into the safety profile revealed that while the compound is effective against cancer cells, it exhibited minimal toxicity towards normal cells at therapeutic doses, making it a candidate for further clinical development.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 4-[(3,4-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution and carbamate formation. A validated approach involves reacting morpholine derivatives with 3,4-difluorobenzyl halides under inert conditions, followed by piperidine-1-carbonyl chloride coupling. Key characterization includes:
- NMR Spectroscopy : Analyze δ 1.41–8.21 ppm regions for morpholine and piperidine proton environments, as demonstrated in similar morpholine-piperidine hybrids .
- HPLC Purity Assessment : Use mobile phases combining methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to confirm >98% purity .
Basic: Which analytical techniques are critical for assessing purity and stability under varying conditions?
Methodological Answer:
- HPLC with UV Detection : Employ a C18 column with a mobile phase of methanol and pH-adjusted buffer (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to monitor degradation products .
- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating at 10°C/min under nitrogen. Compare results to polymorphic forms of related piperidine derivatives, where melting points and decomposition profiles vary by >20°C between forms .
Basic: What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Ventilation and PPE : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/contact. Similar morpholine derivatives require strict dust control to prevent respiratory irritation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Substituent Modulation : Replace the 3,4-difluorophenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethoxy) to enhance target binding, as seen in phosphatase inhibitors like PF-06465469 .
- In Silico Docking : Use molecular dynamics simulations to predict interactions with enzymes (e.g., phosphatases, kinases) and prioritize analogs for synthesis .
Advanced: How do polymorphic forms influence physicochemical properties and bioactivity?
Methodological Answer:
- Crystallization Screening : Test solvents (e.g., ethanol, acetonitrile) at controlled cooling rates to isolate polymorphs. For example, 3-(4-amino-isoindolyl)piperidine-2,6-dione exhibits distinct dissolution rates between Forms A and B .
- Bioavailability Testing : Compare dissolution profiles in simulated gastric fluid (pH 1.2–3.0) to identify forms with optimal pharmacokinetics .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Control Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation time). For instance, phosphatase inhibition assays using PF-06465469 derivatives require fixed ATP concentrations (1–10 µM) .
- Meta-Analysis : Cross-reference data from patents and peer-reviewed studies. Discrepancies in IC50 values may arise from impurities (>2%) or solvent effects (e.g., DMSO vs. PBS) .
Advanced: What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Replace traditional bases (e.g., NaOH) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Solvent Selection : Use dichloromethane for improved solubility of intermediates, achieving yields >85% in carbamate-forming steps .
Advanced: How are biological activity assays designed to evaluate target specificity?
Methodological Answer:
- Panel Screening : Test against related enzymes (e.g., phosphatases, kinases) at 1–10 µM concentrations. For example, PF-06465469 shows >50-fold selectivity for PPP1 vs. PPP2C .
- Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to quantify intracellular accumulation via flow cytometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
